molecular formula C12H17ClN2O B3387411 2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline CAS No. 823189-85-1

2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline

Cat. No.: B3387411
CAS No.: 823189-85-1
M. Wt: 240.73 g/mol
InChI Key: GYOPGWDIAZHFQJ-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline is an organic compound with the molecular formula C12H17ClN2O It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-(morpholin-4-yl)ethyl group and a chlorine atom is attached to the benzene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline typically involves the following steps:

    Starting Materials: Aniline, 2-chloroaniline, and morpholine.

    Reaction: The reaction begins with the alkylation of morpholine with 2-chloroethylamine to form 2-(morpholin-4-yl)ethylamine.

    Substitution: The 2-(morpholin-4-yl)ethylamine is then reacted with 2-chloroaniline under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-purity starting materials, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: The compound can be used in the development of polymers and other advanced materials.

    Biological Studies: It serves as a probe in studying biological pathways and mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide
  • 4-chloro-N-[2-(morpholin-4-yl)ethyl]aniline
  • 2-chloro-N-[2-(morpholin-4-yl)ethyl]phenylamine

Uniqueness

2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline is unique due to the presence of both a morpholine ring and a chlorine atom, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-(2-morpholin-4-ylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c13-11-3-1-2-4-12(11)14-5-6-15-7-9-16-10-8-15/h1-4,14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOPGWDIAZHFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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